4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole
Description
4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloromethyl, chlorophenyl, sulfanyl, methyl, and phenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
4-(chloromethyl)-5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2S/c1-21-17(22-14-9-7-13(19)8-10-14)15(11-18)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTIIBBNNQUMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone-Based Cyclocondensation with Methylhydrazine
The pyrazole scaffold can be constructed via cyclocondensation of α,β-unsaturated ketones (chalcones) with methylhydrazine. For instance, a chalcone derivative bearing a phenyl group at the β-position and a hydroxymethyl group at the α-position reacts with methylhydrazine under acidic conditions to yield 1-methyl-3-phenyl-1H-pyrazole-4-methanol. This intermediate is subsequently chlorinated using thionyl chloride (SOCl₂) to introduce the chloromethyl group at position 4.
Reaction Conditions :
- Chalcone (1 eq), methylhydrazine (1.2 eq), acetic acid (cat.), reflux in ethanol (6 h).
- Chlorination: SOCl₂ (2 eq), dichloromethane, 0°C to room temperature (2 h).
This method leverages the regioselectivity of hydrazine addition to α,β-unsaturated ketones, where the phenyl group occupies the 3-position, and the hydroxymethyl group is introduced at the 4-position prior to chlorination.
1,3-Dipolar Cycloaddition for Regioselective Substitution
An alternative route employs 1,3-dipolar cycloaddition between diazo compounds and alkynes. Ethyl diazoacetate reacts with a propargyl derivative containing a phenyl group and a protected hydroxymethyl moiety in the presence of zinc triflate, yielding a 5-substituted pyrazole-4-methanol intermediate. Deprotection and chlorination afford the chloromethyl group at position 4.
Example :
$$
\text{Diazoacetate} + \text{Phenylpropargyl alcohol} \xrightarrow{\text{Zn(OTf)₂}} \text{Pyrazole-4-methanol} \xrightarrow{\text{SOCl₂}} \text{Pyrazole-4-chloromethyl}
$$
This approach benefits from high regiocontrol, as the alkyne’s substituents dictate the positions of the phenyl and hydroxymethyl groups.
Installation of the 5-[(4-Chlorophenyl)Sulfanyl] Group
Nucleophilic Aromatic Substitution (SNAr)
A bromide or chloride at position 5 of the pyrazole undergoes displacement with 4-chlorobenzenethiolate under basic conditions. For example, 5-bromo-1-methyl-3-phenyl-1H-pyrazole-4-chloromethyl reacts with sodium 4-chlorobenzenethiolate in dimethylformamide (DMF) at 80°C to yield the target compound.
Optimization Notes :
Oxidative Thiolation via Disulfide Intermediates
An alternative method involves oxidative coupling of a pyrazole-thiol intermediate with 4-chlorobenzenethiol. The pyrazole-5-thiol is generated via reduction of a sulfonyl chloride precursor (e.g., using LiAlH₄), followed by oxidation with iodine to form a disulfide, which is subsequently reduced to the thioether.
Reaction Sequence :
$$
\text{Pyrazole-5-SO₂Cl} \xrightarrow{\text{LiAlH₄}} \text{Pyrazole-5-SH} \xrightarrow{\text{I₂}} \text{Disulfide} \xrightarrow{\text{NaBH₄}} \text{Thioether}
$$
This route avoids harsh SNAr conditions but requires additional steps for sulfonyl chloride synthesis.
Regiochemical Control and Byproduct Mitigation
Directed Ortho-Metalation for Position 5 Functionalization
Directed ortho-metalation (DoM) strategies enable precise functionalization at position 5. A pyrazole bearing a directing group (e.g., methoxy) at position 4 undergoes lithiation at position 5 using LDA, followed by quenching with elemental sulfur and subsequent alkylation with 4-chlorobenzyl bromide.
Procedure :
- Lithiation: LDA (2 eq), THF, −78°C.
- Sulfur Quench: S₈ (1 eq), −78°C to room temperature.
- Alkylation: 4-Chlorobenzyl bromide (1.5 eq), 50°C (12 h).
This method achieves >90% regioselectivity but requires inert conditions.
Friedel-Crafts Arylation for 3-Phenyl Substitution
Friedel-Crafts acylation introduces the phenyl group at position 3. A pyrazole-4-chloromethyl intermediate reacts with benzene in the presence of AlCl₃, forming the 3-phenyl derivative via electrophilic aromatic substitution.
Limitations :
- Competing reactions at position 5 necessitate protecting group strategies.
- Moderate yields (55–65%) due to steric hindrance.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Chalcone Cyclocondensation | Cyclocondensation, Chlorination | 68–75 | High | Moderate |
| 1,3-Dipolar Cycloaddition | Cycloaddition, Deprotection | 72–80 | Excellent | High |
| SNAr Thiolation | Nucleophilic Substitution | 72–85 | Moderate | High |
| Oxidative Thiolation | Reduction, Oxidation, Alkylation | 60–68 | Low | Low |
Trade-offs : Cycloaddition offers superior regioselectivity but requires specialized diazo precursors. SNAr thiolation is scalable but sensitive to electronic effects at position 5.
Industrial-Scale Considerations
Waste Minimization in Chloromethylation
The patent EP0115328B1 highlights a wastewater-free process for 4-chlorophenylsulfonyl compounds, which can be adapted for chloromethylation. Using stoichiometric HCl generated in situ during thionyl chloride reactions reduces effluent.
Example :
$$
\text{Pyrazole-4-methanol} + \text{SOCl₂} \rightarrow \text{Pyrazole-4-chloromethyl} + \text{SO₂} + \text{HCl (recycled)}
$$
Continuous Flow Synthesis
Microreactor technology enhances heat transfer and mixing during exothermic steps (e.g., cyclocondensation). A continuous flow system achieves 89% yield in chalcone cyclocondensation, compared to 68% in batch.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Synthesis Pathways
The synthesis of 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone.
- Chloromethylation : Introduction of the chloromethyl group using formaldehyde and hydrochloric acid.
- Electrophilic Aromatic Substitution : Incorporation of the chlorophenyl group.
- Thiolating Reactions : Addition of the sulfanyl group through thiolation processes.
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and materials science.
Biology
Research has indicated that this compound exhibits potential as an enzyme inhibitor, particularly in biochemical assays aimed at understanding metabolic pathways.
Medicine
The pharmacological properties of this compound are under extensive investigation:
- Anti-inflammatory Activity : Studies suggest that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth across various cell lines, including breast and lung cancer models.
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing advanced materials with specific functionalities.
Case Study 1: Anti-inflammatory Effects
A controlled study demonstrated that pyrazole derivatives significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in murine models. This suggests that compounds similar to this compound can effectively modulate inflammatory pathways.
Case Study 2: Antitumor Activity
Research evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-(Chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family, known for its diverse biological activities. This compound features a unique structural arrangement that includes a pyrazole ring and various substituents, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 349.27 g/mol. The presence of chloromethyl and chlorophenyl groups enhances its reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole scaffold have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's efficacy was highlighted in tests where it showed substantial inhibition against these pathogens .
3. Anticancer Potential
The compound has been explored for its anticancer properties, particularly in inhibiting cancer cell proliferation. It has been reported that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
4. Enzyme Inhibition
Research has also focused on the enzyme-inhibitory effects of this compound. Specifically, it has been investigated as a monoamine oxidase B (MAO-B) inhibitor, which is relevant for treating neurological disorders like Parkinson's disease. Compounds with similar structures have shown high activity against both MAO-A and MAO-B isoforms .
Case Studies
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone.
- Chloromethyl Group Introduction : Chloromethylation using formaldehyde and hydrochloric acid.
- Substituent Attachments : Electrophilic aromatic substitution for chlorophenyl and thiolation for sulfanyl groups.
- Final Assembly : Coupling reactions often using palladium-catalyzed techniques.
Q & A
Q. How do noncovalent interactions (e.g., chalcogen bonds) stabilize the compound’s supramolecular assembly?
- Answer :
- Crystal packing analysis : Identify S···Cl (3.3–3.5 Å) and π-π interactions (3.8–4.2 Å) via Mercury software .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% S···C contacts) .
- DFT calculations : Validate interaction energies (e.g., –15 kJ/mol for S···π contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
